1-Benzothiophene-3-carbohydrazide
Overview
Description
1-Benzothiophene-3-carbohydrazide is a chemical compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes have been extensively studied due to their wide range of pharmacological activities and potential therapeutic applications . The compound itself is a derivative of benzothiophene with a carbohydrazide functional group, which can be involved in various chemical reactions and may exhibit interesting physical and chemical properties.
Synthesis Analysis
The synthesis of benzothiophene derivatives can be achieved through various methods. One approach involves the heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be obtained from alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. These intermediates can be converted into benzothiophene derivatives using palladium-catalyzed or radical-promoted heterocyclodehydration processes . Another method includes the carbanion-induced base-catalyzed synthesis, which allows the formation of highly functionalized benzothiophenes through ring-transformation reactions . Additionally, samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate can be used to synthesize polysubstituted benzothiophenes .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be complex and exhibit polymorphism, as seen in the star-shaped triphenylamine-benzene-1,3,5-tricarbohydrazide molecule, which displays multiple polymorphs with different fluorescence colors due to its twisted molecular conformation . The crystal structure of 1-benzothiophene-2-carboxylic acid, a related compound, has been determined, showing a complex 3D arrangement with hydrogen-bonded dimers and various intermolecular interactions .
Chemical Reactions Analysis
Benzothiophene derivatives can undergo a variety of chemical reactions. For instance, 3-chloro-2-chlorocarbonylbenzo[b]thiophene can be converted into acid hydrazide, which can then react with formic acid or phenyl isothiocyanate to yield different heterocyclic compounds such as oxadiazoles, thiadiazoles, and triazoles . The synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide involves the reaction of an aldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide, indicating the reactivity of the carbohydrazide group .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can be influenced by their molecular structure and substituents. For example, the presence of flexible chains in the star-shaped molecule mentioned earlier leads to rare polymorphic properties and mechanofluorochromic activities . The crystal structure analysis of benzothiophene carboxylic acid reveals the importance of intermolecular interactions in determining the solid-state properties of these compounds . Additionally, the synthesis of novel biologically active benzothiazine derivatives showcases the potential for these compounds to possess antibacterial and radical scavenging activities .
Scientific Research Applications
1. Chemical Synthesis
- Application Summary: 1-Benzothiophene-3-carbohydrazide is used in the one-step synthesis of benzo[b]thiophenes . Benzo[b]thiophenes are a promising class of organosulfur compounds .
- Methods of Application: The synthesis involves an aryne reaction with alkynyl sulfides. This starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
- Results or Outcomes: A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
2. Pharmaceutical Sciences
- Application Summary: Multisubstituted benzothiophenes such as sertaconazole, raloxifene, and DNTT have served in a broad range of research fields including pharmaceutical sciences .
- Methods of Application: The synthesis of multisubstituted benzothiophenes remains difficult in terms of the applicable functional groups and substitution patterns due to the limited methods constructing the benzothiophene skeleton and introducing substituents .
- Results or Outcomes: The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
Safety And Hazards
properties
IUPAC Name |
1-benzothiophene-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISUPLDFMRTYAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397125 | |
Record name | 1-benzothiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophene-3-carbohydrazide | |
CAS RN |
78676-34-3 | |
Record name | 1-benzothiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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